molecular formula C10H12N2O B587053 6-hydroxy-N-methylmyosmine CAS No. 68104-57-4

6-hydroxy-N-methylmyosmine

Cat. No. B587053
CAS RN: 68104-57-4
M. Wt: 176.219
InChI Key: LWGKCPAYDQWMMS-UHFFFAOYSA-N
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Description

6-hydroxy-N-methylmyosmine is a member of the class of pyrrolines that is N-methyl-2-pyrroline carrying a 6-hydroxypyridin-3-yl substituent at position 2 . It has a molecular formula of C10H12N2O .


Synthesis Analysis

The synthesis of 6-hydroxy-N-methylmyosmine involves the transformation of nicotine by nicotine-degrading bacteria. After nicotine enters bacteria cells, its hydroxylation occurs catalyzed by nicotine dehydrogenase (Ndh) and generates 6-hydroxynicotine (6HN), which is further dehydrogenated to be 6-hydroxy-N-methylmyosmine (6HNM) catalyzing by 6-hydroxynicotinine oxidase (6-Hno) .


Molecular Structure Analysis

The molecular structure of 6-hydroxy-N-methylmyosmine is characterized by a molecular formula of C10H12N2O. It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-hydroxy-N-methylmyosmine are part of the nicotine degradation pathway in bacteria. The compound 6HNM is unstable and its pyrrole ring will open in aqueous .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-N-methylmyosmine are characterized by its molecular formula C10H12N2O, average mass of 176.215 Da, and monoisotopic mass of 176.094955 Da .

Scientific Research Applications

  • Nicotine Degradation :

    • Shinella sp. strain HZN7 metabolizes nicotine into nontoxic compounds, involving the conversion of (S)-6-hydroxynicotine into 6-hydroxy-N-methylmyosmine by a novel oxidase enzyme (Qiu et al., 2014).
    • Another study on Arthrobacter oxidans reveals a specific enzyme, 6-hydroxy-D-nicotine oxidase, which also converts 6-hydroxy-D-nicotine to 6-hydroxy-N-methylmyosmine (Brandsch et al., 1987).
  • Biological Effects :

    • Research on 6-hydroxydopamine, a related compound, shows its ability to deplete adrenergic nerves of endogenous noradrenaline, suggesting potential applications in studying nervous system disorders (Malmfors & Sachs, 1968).
  • Structural and Chemical Analysis :

    • Studies on N-Methylmyosmine, a related compound, demonstrate its importance in nicotine degradation and reveal its structural changes based on pH, providing insights into its stability and reactivity under different conditions (Maeda et al., 1978).
  • Metabolic Activation of Carcinogens :

    • N-hydroxy metabolites of carcinogenic compounds, which might include similar structures to 6-hydroxy-N-methylmyosmine, are studied for their activation by human liver sulfotransferases, highlighting potential implications in carcinogenesis (Chou et al., 1995).
  • Role in Neurotoxin-based Models :

    • The use of 6-hydroxydopamine in animal models for Parkinson's disease research demonstrates the broader application of related compounds in neurodegenerative disease studies (Ungerstedt, 1968).

Mechanism of Action

The mechanism of action of 6-hydroxy-N-methylmyosmine involves the conversion of 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine by a flavin-containing amine oxidase encoded by the vppB gene .

Future Directions

Future research could focus on the biotransformation of nicotine into 6-hydroxy-N-methylmyosmine. This could provide a green strategy to utilize tobacco and its wastes as a biomass resource by converting nicotine into valuable hydroxylated-pyridine compounds .

properties

IUPAC Name

5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h3-5,7H,2,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGKCPAYDQWMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680656
Record name 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-methylmyosmine

CAS RN

68104-57-4
Record name 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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